molecular formula C22H23BrN2O4S B306594 (2Z,5Z)-5-(2-bromo-4-ethoxy-5-methoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one

(2Z,5Z)-5-(2-bromo-4-ethoxy-5-methoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one

Cat. No. B306594
M. Wt: 491.4 g/mol
InChI Key: DHJPAMKVOHHEKZ-JGBPVPSRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z,5Z)-5-(2-bromo-4-ethoxy-5-methoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one is a synthetic compound that has shown promising results in scientific research. It belongs to the thiazolidinone family of compounds and has been studied for its potential applications in various fields.

Mechanism of Action

The mechanism of action of (2Z,5Z)-5-(2-bromo-4-ethoxy-5-methoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one involves the inhibition of various enzymes and pathways that are involved in the development of diseases. It has been shown to inhibit the activity of COX-2, a key enzyme involved in inflammation, and also inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
(2Z,5Z)-5-(2-bromo-4-ethoxy-5-methoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit the growth of cancer cells, and improve insulin sensitivity in diabetic animals.

Advantages and Limitations for Lab Experiments

The advantages of using (2Z,5Z)-5-(2-bromo-4-ethoxy-5-methoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one in lab experiments include its high potency and specificity for various enzymes and pathways. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are many future directions for the research on (2Z,5Z)-5-(2-bromo-4-ethoxy-5-methoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one. Some of these include:
1. Further studies on the mechanism of action of the compound and its potential targets.
2. Development of more efficient synthesis methods for the compound.
3. Studies on the pharmacokinetics and pharmacodynamics of the compound in animals and humans.
4. Development of new derivatives of the compound with improved solubility and potency.
5. Studies on the potential applications of the compound in other fields such as agriculture and environmental science.
In conclusion, (2Z,5Z)-5-(2-bromo-4-ethoxy-5-methoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one is a promising synthetic compound that has shown potential in various fields of scientific research. Its mechanism of action, biochemical and physiological effects, and potential applications make it an interesting subject for further research.

Synthesis Methods

The synthesis of (2Z,5Z)-5-(2-bromo-4-ethoxy-5-methoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one involves the condensation of 2-bromo-4-ethoxy-5-methoxybenzaldehyde and 2-(phenylimino)acetic acid with 2-methoxyethylamine and thiosemicarbazide in the presence of a catalyst. The resulting compound is purified using column chromatography.

Scientific Research Applications

(2Z,5Z)-5-(2-bromo-4-ethoxy-5-methoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has shown promising results in the treatment of various diseases such as cancer, diabetes, and inflammation.

properties

Product Name

(2Z,5Z)-5-(2-bromo-4-ethoxy-5-methoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one

Molecular Formula

C22H23BrN2O4S

Molecular Weight

491.4 g/mol

IUPAC Name

(5Z)-5-[(2-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-3-(2-methoxyethyl)-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H23BrN2O4S/c1-4-29-19-14-17(23)15(12-18(19)28-3)13-20-21(26)25(10-11-27-2)22(30-20)24-16-8-6-5-7-9-16/h5-9,12-14H,4,10-11H2,1-3H3/b20-13-,24-22?

InChI Key

DHJPAMKVOHHEKZ-JGBPVPSRSA-N

Isomeric SMILES

CCOC1=C(C=C(C(=C1)Br)/C=C\2/C(=O)N(C(=NC3=CC=CC=C3)S2)CCOC)OC

SMILES

CCOC1=C(C=C(C(=C1)Br)C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)CCOC)OC

Canonical SMILES

CCOC1=C(C=C(C(=C1)Br)C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)CCOC)OC

Origin of Product

United States

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